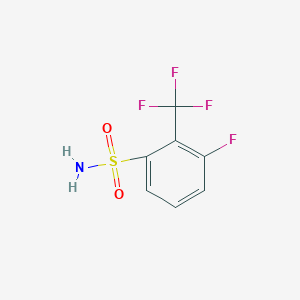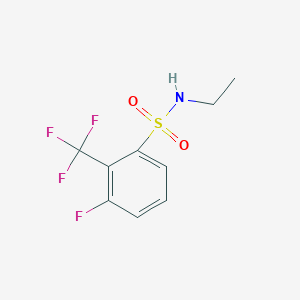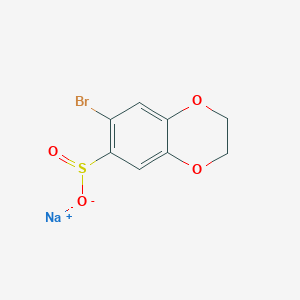![molecular formula C18H19NO2 B13212661 6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13212661.png)
6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C18H19NO2 It is known for its unique structure, which combines a tetrahydronaphthalene core with an aminomethylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Substitution: The alcohol is then converted to the desired ether through a substitution reaction with an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-tetralone: This compound shares a similar tetrahydronaphthalene core but lacks the aminomethylphenylmethoxy group.
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid: This compound has a similar aminomethyl and methoxyphenyl structure but differs in the core structure.
Uniqueness
6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for research purposes.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
6-[[4-(aminomethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H19NO2/c19-11-13-4-6-14(7-5-13)12-21-16-8-9-17-15(10-16)2-1-3-18(17)20/h4-10H,1-3,11-12,19H2 |
InChI Key |
NVBFBQQEPXMLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)CN)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13212583.png)
![3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212600.png)
![2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)







![N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine](/img/structure/B13212641.png)
